molecular formula C16H18N4O B3724648 2-hydrazino-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one

2-hydrazino-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one

Cat. No.: B3724648
M. Wt: 282.34 g/mol
InChI Key: GSKOQLHNGFEFNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydrazino-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one is a heterocyclic compound that has shown promising results in scientific research for its potential use in various fields. This spirocyclic compound is synthesized through a multistep process and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-hydrazino-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the cell, which are necessary for cell growth and survival. This inhibition leads to the death of cancer cells and the inhibition of bacterial and fungal growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, which leads to the inhibition of cancer cell growth. It has also been found to inhibit the activity of certain enzymes and proteins in bacterial and fungal cells, which leads to the inhibition of their growth.

Advantages and Limitations for Lab Experiments

2-hydrazino-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one has several advantages for lab experiments. It is relatively easy to synthesize, and its structure is well-defined. It has also shown promising results in various scientific research applications, including cancer research and antibacterial and antifungal research.
However, there are also some limitations to using this compound in lab experiments. It is not very water-soluble, which can make it difficult to use in aqueous systems. It also has limited stability, which can make it difficult to store for long periods of time.

Future Directions

There are several future directions for research on 2-hydrazino-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one. One potential direction is to further study its mechanism of action and its biochemical and physiological effects. Another potential direction is to explore its potential use in other fields, such as antiviral research or as an anti-inflammatory agent. Additionally, further studies could be conducted to optimize the synthesis method and improve the compound's stability and solubility.

Scientific Research Applications

2-hydrazino-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one has been studied extensively for its potential use in various fields. It has shown promising results in cancer research, where it has been found to inhibit the growth of cancer cells. It has also been studied for its potential use as an antibacterial and antifungal agent, where it has shown significant activity against various bacterial and fungal strains.

Properties

IUPAC Name

2-hydrazinylspiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c17-20-15-18-13-11-6-2-1-5-10(11)9-16(7-3-4-8-16)12(13)14(21)19-15/h1-2,5-6H,3-4,7-9,17H2,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKOQLHNGFEFNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC3=CC=CC=C3C4=C2C(=O)NC(=N4)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-hydrazino-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one
Reactant of Route 2
2-hydrazino-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one
Reactant of Route 3
Reactant of Route 3
2-hydrazino-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one
Reactant of Route 4
2-hydrazino-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one
Reactant of Route 5
2-hydrazino-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one
Reactant of Route 6
2-hydrazino-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one

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